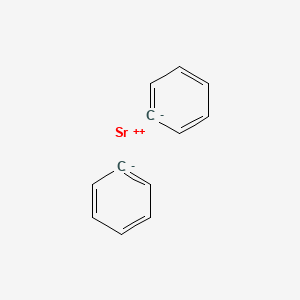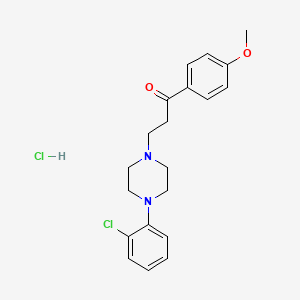![molecular formula C22H13N3O2 B14693555 (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-82-4](/img/structure/B14693555.png)
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of the nitrophenyl group and the indenoquinoxaline core structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with indeno[1,2-b]quinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indenoquinoxalines.
科学的研究の応用
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indenoquinoxaline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.
類似化合物との比較
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar methylene bridge and aromatic structure.
2-(1H-Indol-3-yl)-ethylamine, compound with oxalic acid: Another compound with a complex aromatic structure.
Uniqueness
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is unique due to its specific combination of the nitrophenyl group and the indenoquinoxaline core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
32849-82-4 |
|---|---|
分子式 |
C22H13N3O2 |
分子量 |
351.4 g/mol |
IUPAC名 |
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13N3O2/c26-25(27)15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)24-20-8-4-3-7-19(20)23-21/h1-13H/b18-13+ |
InChIキー |
XGZYKGWTODTUFL-QGOAFFKASA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C4=NC5=CC=CC=C5N=C24 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)


![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)

![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)



